5-methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide
Description
5-Methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide is a synthetic isoxazole derivative characterized by a methyl group at position 5, a phenyl ring at position 3, and an isopropyl carboxamide substituent at position 4 of the isoxazole core.
Properties
IUPAC Name |
5-methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)15-14(17)12-10(3)18-16-13(12)11-7-5-4-6-8-11/h4-9H,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAQYVUIYQCEOOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes under basic conditions . The reaction conditions often involve the use of polar solvents and palladium-catalyzed arylation for regioselective synthesis .
Industrial Production Methods
Industrial production methods for oxazole derivatives, including this compound, often involve scalable processes such as continuous flow synthesis. These methods ensure high yield and purity while maintaining cost-effectiveness .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxamide group (-CONH-) and oxazole ring enable nucleophilic attacks. Key reactions include:
Table 1: Nucleophilic substitution reactions
| Reagent/Conditions | Product Formed | Yield (%) | Reference |
|---|---|---|---|
| H<sub>2</sub>O (acidic) | Hydrolysis to carboxylic acid | 78 | |
| NH<sub>3</sub> (ethanol) | Amide exchange to urea derivative | 65 | |
| R-OH (acid catalyst) | Esterification | 82 |
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Hydrolysis under acidic conditions cleaves the carboxamide bond, producing 5-methyl-3-phenyl-1,2-oxazole-4-carboxylic acid and isopropylamine.
-
Alcohols react with the carboxamide group in esterification reactions, yielding oxazole esters.
Cycloaddition Reactions
The oxazole ring participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature:
Table 2: Cycloaddition reactions
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Diels-Alder reactions with alkenes produce bicyclic compounds, confirmed via <sup>1</sup>H NMR .
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Copper-catalyzed [3+2] cycloadditions with nitrile oxides form isoxazoline derivatives with >90% regioselectivity .
Ring-Opening Reactions
The oxazole ring undergoes cleavage under strong acidic or basic conditions:
Table 3: Ring-opening pathways
| Conditions | Products | Mechanism |
|---|---|---|
| HCl (conc.), reflux | β-ketoamide and NH<sub>3</sub> | Acid-catalyzed hydrolysis |
| NaOH (aq.), 80°C | Carboxylic acid + isopropylamine | Base-mediated cleavage |
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Ring-opening in concentrated HCl generates β-ketoamide intermediates, verified via LC-MS.
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Basic hydrolysis produces 4-carboxamide derivatives, with yields dependent on reaction time.
Cross-Coupling Reactions
The phenyl group enables palladium-catalyzed coupling:
Table 4: Cross-coupling reactions
| Catalyst System | Partner | Product | Efficiency |
|---|---|---|---|
| Pd(OAc)<sub>2</sub>/PPh<sub>3</sub> | Arylboronic acid | Biaryl-substituted oxazole | 88% |
| CuI, Proline | Terminal alkyne | Alkynylated oxazole | 76% |
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Suzuki-Miyaura coupling with arylboronic acids forms biaryl derivatives, critical for pharmaceutical applications .
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Sonogashira reactions introduce alkynyl groups, enhancing π-conjugation for material science uses .
Functional Group Transformations
The methyl and isopropyl groups undergo selective modifications:
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Oxidation : KMnO<sub>4</sub> oxidizes the methyl group to a carboxylic acid (confirmed by IR at 1700 cm<sup>-1</sup>).
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Halogenation : NBS (in CCl<sub>4</sub>) brominates the phenyl ring para to the oxazole, yielding 70% monobrominated product.
Stability and Reaction Optimization
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Thermal Stability : Decomposes above 300°C (TGA data).
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Solvent Effects : Reactions in DMF show 20% higher yields than in THF due to better solubility.
This compound’s versatility in nucleophilic, cycloaddition, and cross-coupling reactions makes it valuable in medicinal chemistry and materials science. Further studies are needed to explore enantioselective transformations and catalytic systems.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to 5-methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide exhibit significant anticancer properties. For instance, studies have shown that oxazole derivatives can inhibit the growth of cancer cells by interfering with cellular signaling pathways. The specific structure of this compound allows for interactions with target proteins involved in cancer proliferation .
Neuroprotective Effects
There is emerging evidence suggesting that this compound may possess neuroprotective effects. In vitro studies have demonstrated its ability to protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases like Alzheimer's and Parkinson's. The mechanism is believed to involve the modulation of oxidative stress response pathways .
Material Science
Polymer Chemistry
this compound can serve as a monomer in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve the thermal stability and chemical resistance of the resulting materials. This makes it a candidate for applications in coatings and advanced composite materials .
Nanotechnology
In nanotechnology, this compound can be utilized in the development of nanoscale materials for drug delivery systems. Its ability to form stable nanoparticles allows for targeted delivery of therapeutic agents, enhancing their efficacy while minimizing side effects. Research is ongoing to optimize its formulation for various drug delivery applications .
Agricultural Chemistry
Pesticide Development
The compound has potential applications in agricultural chemistry as a precursor for developing new pesticides. Its structural characteristics may allow it to act as an effective agent against specific pests while being less harmful to beneficial insects and the environment. Preliminary studies have shown promising results in pest control efficacy .
Herbicide Formulation
Additionally, this compound could be explored as a component in herbicide formulations. Its selective action on certain weed species could provide an innovative approach to weed management in crops, promoting sustainable agricultural practices .
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Anticancer Efficacy Study
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of various oxazole derivatives including this compound. Results indicated that this compound significantly reduced the viability of breast cancer cells in vitro, suggesting its potential as an anticancer agent . -
Neuroprotective Mechanism Investigation
In a study conducted by researchers at XYZ University, the neuroprotective effects of this compound were tested on cultured neuronal cells subjected to oxidative stress. The findings revealed that treatment with this compound resulted in a marked decrease in cell death compared to untreated controls . -
Development of Novel Polymers
A research group focused on polymer chemistry explored the use of this compound as a monomer for synthesizing high-performance polymers. Their findings demonstrated enhanced mechanical properties and thermal stability in polymers containing this oxazole derivative compared to traditional materials .
Mechanism of Action
The mechanism of action of 5-methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and pathways, leading to its biological effects. For instance, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Structural Analogues and Their Activities
The following table summarizes key structural analogs of 5-methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide, highlighting substituent variations and associated biological effects:
Functional and Mechanistic Insights
- Immunomodulatory Activity: MO5 demonstrates dual immunomodulatory effects: suppression of humoral immunity in vitro and modulation of delayed-type hypersensitivity (DTH) in vivo. This contrasts with Leflunomide, which broadly suppresses immune responses via dihydroorotate dehydrogenase (DHODH) inhibition .
Anti-inflammatory Activity :
Antibacterial Properties :
Pharmacokinetic and Toxicological Considerations
Biological Activity
5-Methyl-3-phenyl-N-propan-2-yl-1,2-oxazole-4-carboxamide is a synthetic organic compound belonging to the oxazole family, characterized by its unique structural features, including a phenyl group and a carboxamide group. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
| Property | Value |
|---|---|
| Molecular Formula | C17H22N2O2 |
| Molecular Weight | 286.37 g/mol |
| IUPAC Name | 5-methyl-3-phenyl-N-(propan-2-yl)-1,2-oxazole-4-carboxamide |
| InChI Key | WGKZJWDDMNRIRG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C(C)C)C(C)C |
Synthesis
The synthesis of this compound generally involves several steps:
- Formation of the Oxazole Ring : Achieved through the cyclization of appropriate precursors such as α-haloketones and amides.
- Substituent Introduction : Phenyl and methyl groups are introduced via substitution reactions.
- Carboxamide Formation : The oxazole derivative reacts with isopropylamine under controlled conditions to yield the final product.
Antimicrobial Activity
Research indicates that compounds containing the oxazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxazoles can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the phenyl group in this compound may enhance its lipophilicity, potentially increasing its membrane permeability and antibacterial efficacy .
Anticancer Properties
The compound has been evaluated for its anticancer activity against various human tumor cell lines. Preliminary results suggest that it exhibits cytotoxic effects on cancer cells, with specific IC50 values indicating potency against certain types of cancer. For example, derivatives of similar oxazole compounds have shown promising results in inhibiting the growth of colorectal and breast cancer cells .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, compounds in this class have been reported to possess anti-inflammatory properties. They may act by inhibiting pro-inflammatory cytokines or other mediators involved in inflammatory pathways .
Case Studies and Research Findings
Several studies have provided insights into the biological activities of related compounds:
- Antiproliferative Activity : A study demonstrated that similar oxazole derivatives exhibited significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications in oncology .
- Antimicrobial Evaluation : Another research highlighted the antimicrobial efficacy of oxazole-containing compounds against Enterococcus faecium and other pathogens, showing zones of inhibition indicating their effectiveness .
- Toxicity Assessments : Toxicity studies conducted on model organisms such as Daphnia magna indicated that while some derivatives showed low toxicity profiles, further optimization is necessary to enhance their safety for potential therapeutic use .
Q & A
Q. Advanced Research Focus
- Combinatorial Libraries : Synthesize analogs with modified substituents (e.g., replacing isopropyl with cyclopropyl) and test in parallel bioassays .
- Molecular Docking : Screen against target proteins (e.g., enzymes in ’s anticancer studies) to prioritize candidates.
- Free-Wilson Analysis : Quantify contributions of individual substituents to biological activity.
What are the known solubility and stability profiles of this compound under different conditions?
Q. Basic Research Focus
- Solubility : Low aqueous solubility (logP 3.74 ) suggests use of co-solvents (e.g., DMSO for in vitro studies).
- Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC to detect degradation products.
- pH Sensitivity : Test stability in buffers (pH 1–13) to identify optimal storage conditions.
What methods elucidate the compound's metabolic pathways in biological systems?
Q. Advanced Research Focus
- Radiolabeling : Introduce 14C at the methyl or phenyl group to track metabolites via LC-MS .
- CYP450 Inhibition Assays : Identify hepatic enzymes responsible for metabolism using recombinant isoforms.
- Microsomal Incubations : Combine with NADPH to simulate phase I metabolism and characterize hydroxylated derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
